![molecular formula C14H16ClF6N B1287039 4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride CAS No. 782504-63-6](/img/structure/B1287039.png)
4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride
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Overview
Description
4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride, also known as 4-BTPH, is a novel compound that has recently been developed for various scientific research applications. It is a trifluoromethyl-substituted piperidine derivative and has been widely used in the fields of organic chemistry, biochemistry and pharmacology. 4-BTPH is a versatile compound that can be used in a variety of laboratory experiments, ranging from drug development to biochemical and physiological studies.
Scientific Research Applications
Pharmacology: Neurokinin NK1 Receptor Antagonism
In pharmacology, this compound has been utilized in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonists . These antagonists are significant for their potential therapeutic effects in treating depression, anxiety, and other mood disorders. The trifluoromethyl groups in the compound may enhance the lipophilicity and metabolic stability of the resulting drugs.
Material Science: Advanced Material Synthesis
The compound’s derivatives have been applied in material science to improve the capacity and cyclic stability of lithium-sulfur batteries . The high electronegativity and steric hindrance provided by the trifluoromethyl groups are instrumental in suppressing the diffusion of polysulfides, which is a key challenge in battery performance.
Chemical Synthesis: Fluoroalkyl Azide Reagent
In chemical synthesis, the related fluoroalkyl azide reagent is active in copper-catalyzed azide-alkyne cycloaddition reactions . This “click reaction” is a cornerstone in synthesizing highly fluorinated building blocks, which can be further functionalized onto biomolecules or polymers.
Biochemistry: Antimicrobial Studies
Biochemically, derivatives of this compound have been reported to exhibit potent growth inhibition of drug-resistant bacteria, including MRSA . The compound’s structure allows for the design of novel antibiotics urgently needed to tackle antibiotic-resistant bacterial infections.
Analytical Chemistry: Derivatization Reagent
In analytical chemistry, the compound has been used as a derivatization reagent in the detection of uracil in DNA by gas chromatography and negative chemical ionization mass spectrometry . This application is crucial for genetic research and diagnostics.
Environmental Science: Polysulfide Diffusion Suppression
Environmental science benefits from the compound’s application in energy storage technologies. As mentioned in material science, its role in suppressing polysulfide diffusion in lithium-sulfur batteries can lead to more sustainable and long-lasting energy storage solutions .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in proteomics research .
Mode of Action
The compound’s trifluoromethyl groups are known to significantly impact chemical reactivity and biological activity . The high electronegativity and large steric hindrance of the 3,5-bis (trifluoromethyl)benzyl group can influence interactions with target molecules .
Biochemical Pathways
A compound with a similar structure, 3,5-bis (trifluoromethyl)benzyl, has been used to modify a triazine-based covalent organic framework, which suppressed the diffusion of polysulfides in lithium-sulfur batteries .
Pharmacokinetics
The compound’s molecular weight is 34773 , which could influence its bioavailability.
Result of Action
A similar compound, 3,5-bis (trifluoromethyl)benzyl, has been shown to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries .
properties
IUPAC Name |
4-[[3,5-bis(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F6N.ClH/c15-13(16,17)11-6-10(5-9-1-3-21-4-2-9)7-12(8-11)14(18,19)20;/h6-9,21H,1-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZXASVFPBROLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF6N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589994 |
Source
|
Record name | 4-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride | |
CAS RN |
782504-63-6 |
Source
|
Record name | 4-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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